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molecular formula C19H16Br2O4 B2568402 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid CAS No. 94257-59-7

3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid

Cat. No. B2568402
M. Wt: 468.141
InChI Key: LZWOEPHIZWZPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455613B2

Procedure details

Dimethyl 3,3′-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate (1.23 g, 2.5 mmol) is transferred to a small round bottom flask equipped with a Teflon-coated stirbar. A mixture of THF:MeOH:H2O, 3:2:1, (10 mL) is added and the mixture is stirred for 1 hr. Then a 1 mL portion of 1M NaOH (aq) is added and the mixture is stirred overnight. The next day the water layer is isolated and extracted with 20 mL portions diethyl ether three times. Next the water layer is acidified to ˜pH 2. The water layer is extracted three times with 20 mL portions of dichloromethane. The organic layers are combined and dried with Mg2SO4. The organic solution is filtered and the solvent evaporated to obtain the product as an off-white solid (948 mg, 90% yield).
Name
Dimethyl 3,3′-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate
Quantity
1.23 g
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]([CH2:22][CH2:23][C:24]([O:26]C)=[O:25])([CH2:16][CH2:17][C:18]([O:20]C)=[O:19])[C:4]=2[CH:3]=1.C1COCC1.CO.[OH-].[Na+]>O>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]([CH2:16][CH2:17][C:18]([OH:20])=[O:19])([CH2:22][CH2:23][C:24]([OH:26])=[O:25])[C:4]=2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Dimethyl 3,3′-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate
Quantity
1.23 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCC(=O)OC)CCC(=O)OC
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 mL portions diethyl ether three times
EXTRACTION
Type
EXTRACTION
Details
The water layer is extracted three times with 20 mL portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Mg2SO4
FILTRATION
Type
FILTRATION
Details
The organic solution is filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCC(=O)O)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 948 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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